2-(Bromomethyl)naphthalene-8-acetic acid
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Overview
Description
2-(Bromomethyl)naphthalene-8-acetic acid is an organic compound with the molecular formula C13H11BrO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a bromomethyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)naphthalene-8-acetic acid typically involves the bromination of naphthalene derivatives followed by carboxylation. One common method starts with the bromination of 2-methylnaphthalene to form 2-(bromomethyl)naphthalene. This intermediate is then subjected to a carboxylation reaction to introduce the acetic acid group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)naphthalene-8-acetic acid can undergo several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted naphthalene derivatives depending on the nucleophile used.
Oxidation Reactions: Products can include naphthoquinones or other oxidized derivatives.
Reduction Reactions: The primary product is the corresponding methyl derivative of the original compound.
Scientific Research Applications
2-(Bromomethyl)naphthalene-8-acetic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific biological pathways.
Agrochemicals: It is used in the synthesis of agrochemical intermediates.
Dyestuff: The compound is also employed in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)naphthalene-8-acetic acid involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, or other cellular components, thereby affecting biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methylnaphthalene: Lacks the bromomethyl and acetic acid groups, making it less reactive in certain chemical reactions.
Naphthalene-2-acetic acid: Contains an acetic acid group but lacks the bromomethyl group, leading to different reactivity and applications.
2-Bromonaphthalene: Contains a bromine atom but lacks the acetic acid group, resulting in different chemical properties.
Uniqueness
2-(Bromomethyl)naphthalene-8-acetic acid is unique due to the presence of both the bromomethyl and acetic acid groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and scientific research .
Properties
Molecular Formula |
C13H11BrO2 |
---|---|
Molecular Weight |
279.13 g/mol |
IUPAC Name |
2-[7-(bromomethyl)naphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C13H11BrO2/c14-8-9-4-5-10-2-1-3-11(7-13(15)16)12(10)6-9/h1-6H,7-8H2,(H,15,16) |
InChI Key |
HSESMOGLSNMSDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CBr)C(=C1)CC(=O)O |
Origin of Product |
United States |
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